

A Head-to-Head Comparison of RNF114 Inhibitors: EN219 vs. Nimbolide

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Compound of Interest				
Compound Name:	EN219			
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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent covalent inhibitors of the E3 ubiquitin ligase RNF114: the synthetic compound **EN219** and the natural product nimbolide. This document outlines their mechanisms of action, comparative potency, selectivity, and the experimental methodologies used to characterize them.

RNF114 is an E3 ubiquitin ligase that plays a critical role in various cellular processes, including cell cycle regulation, DNA damage response, and immune signaling. Its dysregulation has been implicated in diseases such as cancer, making it an attractive therapeutic target. Both **EN219** and nimbolide have emerged as valuable tool compounds for studying RNF114 function and as starting points for the development of novel therapeutics, including proteolysis-targeting chimeras (PROTACs).

Performance Comparison

A quantitative comparison of **EN219** and nimbolide reveals key differences in their potency and established selectivity profiles.



Parameter	EN219	Nimbolide	Reference
Туре	Synthetic Covalent Ligand	Natural Product (Terpenoid)	[1][2]
Target Residue	Cysteine 8 (C8)	Cysteine 8 (C8)	[1][2]
IC50 vs. RNF114	470 nM	Not explicitly reported in a comparable assay	[1]
Selectivity	Moderately selective. Off-targets identified via proteomic profiling, but no other E3 ligases were among the top hits.	Broad reactivity with multiple protein targets.	[1][3]
Key Cellular Effects	Inhibits RNF114- mediated autoubiquitination and p21 ubiquitination. Used as an RNF114 recruiter in PROTACs to degrade targets like BRD4 and BCR-ABL.	Inhibits RNF114- mediated p21 ubiquitination, leading to p21 stabilization. Induces PARP1 trapping by preventing its RNF114-mediated ubiquitination and removal from DNA damage sites.	[1][4][5]

Mechanism of Action and Signaling Pathways

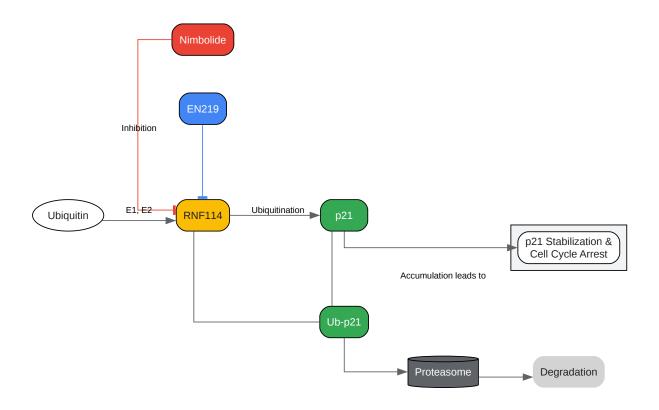
Both **EN219** and nimbolide exert their inhibitory effect by covalently modifying a highly reactive cysteine residue (C8) located in a functionally important, intrinsically disordered region of RNF114.[1][2] This modification disrupts the ability of RNF114 to recognize and ubiquitinate its substrates.

RNF114-Mediated p21 Ubiquitination and its Inhibition

RNF114 is a key regulator of the tumor suppressor protein p21 (also known as CDKN1A).[6] By ubiquitinating p21, RNF114 targets it for proteasomal degradation, thereby promoting cell cycle



progression.[6] Both **EN219** and nimbolide, by inhibiting RNF114, block this process, leading to the stabilization and accumulation of p21.[1][5] This, in turn, can induce cell cycle arrest.



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Inhibition of RNF114-mediated p21 degradation.

RNF114's Role in the DNA Damage Response and PARP1 Trapping

In response to DNA damage, PARP1 is recruited to the site of injury and synthesizes poly(ADP-ribose) (PAR) chains, a process known as PARylation.[4][7] RNF114 is then recruited to these PARylated proteins and ubiquitinates PARP1, leading to its removal from the chromatin and

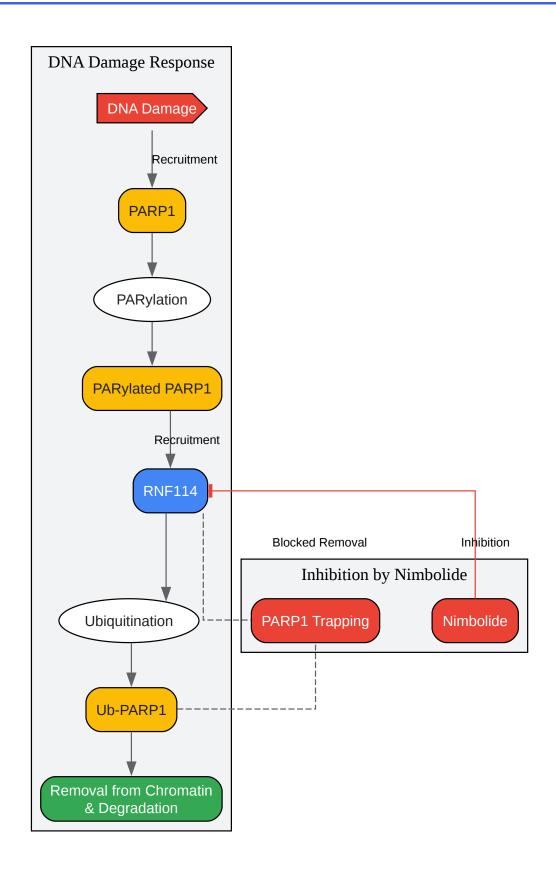






subsequent degradation.[4] Nimbolide's inhibition of RNF114 blocks this removal process, resulting in the "trapping" of PARP1 on the DNA.[4] This PARP1 trapping is a key mechanism of cytotoxicity for PARP inhibitors, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations.[4]





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Nimbolide-induced PARP1 trapping via RNF114 inhibition.



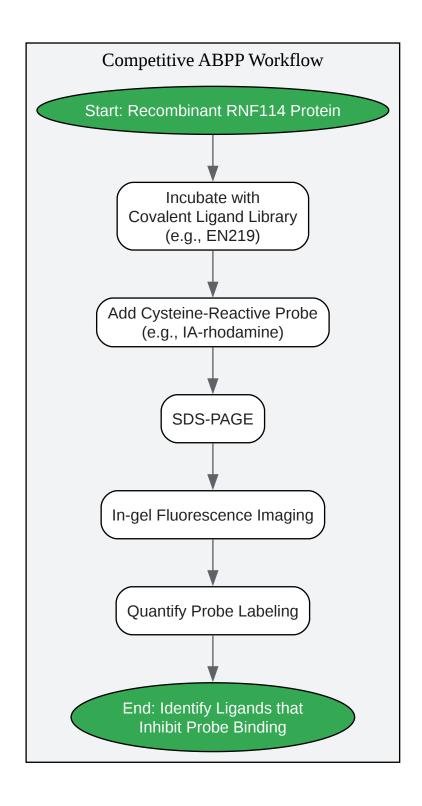
Experimental Protocols

The characterization of **EN219** and nimbolide as RNF114 inhibitors has relied on several key experimental techniques.

Competitive Activity-Based Protein Profiling (ABPP) for Inhibitor Screening

This method was instrumental in the discovery of **EN219**.[1] It allows for the screening of covalent ligands against a specific protein target within a complex proteome.





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